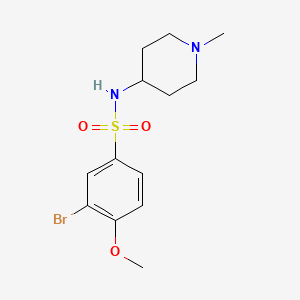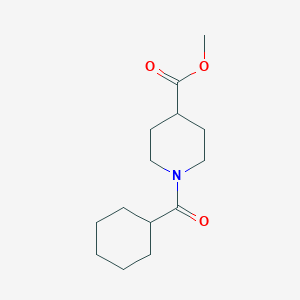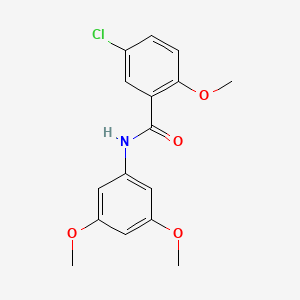
N-1-adamantylmalonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-adamantylmalonamide, also known as ADMA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ADMA is a derivative of malonamide, a compound that has been used in the synthesis of various drugs and as a chelating agent in nuclear medicine. ADMA has been found to have unique properties that make it a promising candidate for use in scientific research.
作用机制
The mechanism of action of N-1-adamantylmalonamide is not fully understood, but it is believed to interact with proteins and enzymes in the body. N-1-adamantylmalonamide has been shown to inhibit the activity of certain enzymes, which may be responsible for its biological effects.
Biochemical and Physiological Effects
N-1-adamantylmalonamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that N-1-adamantylmalonamide can inhibit the growth of cancer cells and induce cell death. N-1-adamantylmalonamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. In vivo studies have shown that N-1-adamantylmalonamide can reduce blood pressure and improve glucose metabolism, making it a potential therapeutic agent for the treatment of hypertension and diabetes.
实验室实验的优点和局限性
N-1-adamantylmalonamide has several advantages for use in scientific research. It is a stable compound that is easy to synthesize and purify. N-1-adamantylmalonamide is also soluble in organic solvents, making it easy to handle in the laboratory. However, N-1-adamantylmalonamide has some limitations for use in scientific research. It is a relatively new compound, and its biological effects are not fully understood. Additionally, N-1-adamantylmalonamide may have limited solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-1-adamantylmalonamide. One area of research is the development of new drugs based on the N-1-adamantylmalonamide scaffold. N-1-adamantylmalonamide has been shown to have unique properties that make it a promising candidate for drug development. Another area of research is the study of the biological effects of N-1-adamantylmalonamide. Further research is needed to fully understand the mechanism of action of N-1-adamantylmalonamide and its potential therapeutic applications. Additionally, N-1-adamantylmalonamide may have applications in the field of catalysis, and further research is needed to explore this potential.
合成方法
The synthesis of N-1-adamantylmalonamide involves the reaction of 1-adamantylamine with malonamide in the presence of a catalyst. The resulting compound is a white crystalline solid that is soluble in organic solvents such as methanol and acetone. The synthesis of N-1-adamantylmalonamide has been optimized to yield high purity and yield, making it an attractive option for use in scientific research.
科学研究应用
N-1-adamantylmalonamide has been used in a variety of scientific research applications, including drug discovery, material science, and catalysis. In drug discovery, N-1-adamantylmalonamide has been shown to have potential as a scaffold for the development of new drugs due to its unique properties. N-1-adamantylmalonamide has also been used in material science as a building block for the synthesis of novel materials with unique properties. In catalysis, N-1-adamantylmalonamide has been used as a ligand for the synthesis of metal complexes with catalytic activity.
属性
IUPAC Name |
N'-(1-adamantyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c14-11(16)4-12(17)15-13-5-8-1-9(6-13)3-10(2-8)7-13/h8-10H,1-7H2,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJNSLOSSFPHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


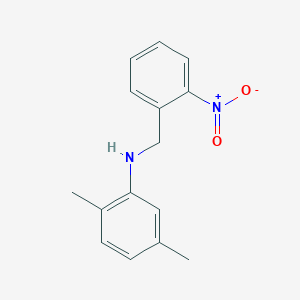
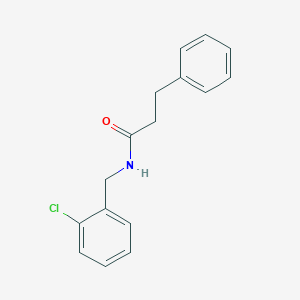
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5861573.png)
![3-methylbutyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5861582.png)
![3-allyl-5,5-dimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5861594.png)
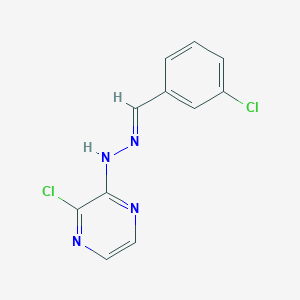
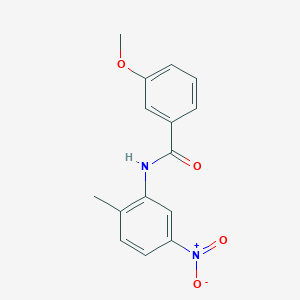
![3-amino-2-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5861612.png)

